molecular formula C7H9BrN2 B1292491 4-bromo-N,N-dimethylpyridin-2-amine CAS No. 946000-27-7

4-bromo-N,N-dimethylpyridin-2-amine

Cat. No. B1292491
M. Wt: 201.06 g/mol
InChI Key: HKZMXPYRQCDFCR-UHFFFAOYSA-N
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Description

4-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of halogenated aromatic amines. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a bromine atom and two methyl groups attached to the nitrogen atom. This compound is of interest in various chemical syntheses and reactions due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine has been reported, where different reaction conditions lead to the formation of these compounds . Another study describes the synthesis of 4-bromo-N,N-dimethylaniline, a compound similar to 4-bromo-N,N-dimethylpyridin-2-amine, through a substitution reaction starting from N,N-dimethylaniline and bromine in the presence of pyridine . These methods highlight the reactivity of bromine in electrophilic aromatic substitution reactions and the use of amines as nucleophiles.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-bromo-N,N-dimethylpyridin-2-amine has been studied using techniques such as X-ray diffraction. For example, the crystal structures of di(4-bromobenzenesulfonyl)amine have been determined, showing different polymorphs and conformations . Although not directly related to 4-bromo-N,N-dimethylpyridin-2-amine, these studies provide insight into the potential molecular conformations and interactions that halogenated aromatic amines can exhibit.

Chemical Reactions Analysis

Chemical reactions involving halogenated aromatic amines often include substitution reactions where the halogen acts as a leaving group. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of various bipyrimidine derivatives . Additionally, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia demonstrates the nucleophilic substitution mechanism . These reactions are indicative of the types of chemical transformations that 4-bromo-N,N-dimethylpyridin-2-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N,N-dimethylpyridin-2-amine can be inferred from related compounds. For example, the para-bromination of aromatic amines has been studied, and the reaction conditions, such as solvent choice and temperature, have been optimized for yield and selectivity . The crystal structure analysis of related compounds provides information on intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the physical properties like melting point and solubility .

Scientific Research Applications

Application 1: Selective Oxidation of Methyl Aromatics

  • Summary of Application : DMAP is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry, where the corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes .
  • Methods of Application : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are oxygenated with molecular oxygen. The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .
  • Results or Outcomes : DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine .

Application 2: Synthesis of Indoles and 1H-Tetrazoles

  • Summary of Application : DMAP-based ionic liquids are used as efficient catalysts for the synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) .
  • Methods of Application : The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis). In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent-free environment .
  • Results or Outcomes : The synthesis of new DMAP-based ionic liquids has been reported, which are used as new and efficient catalysts for the facile synthesis of indoles and 1H-tetrazoles .

Application 3: Cyanoethoxycarbonylation of Aldehydes

  • Summary of Application : DMAP (10 mol%) was successfully employed as a catalyst for cyanoethoxycarbonylation of aromatic and aliphatic aldehydes . This protocol is quite attractive for the synthesis of ethylcyanocarbonates in an environment-friendly manner .
  • Methods of Application : The reaction was carried out at room temperature under solvent-free conditions . The product isolation procedure is simple, making this protocol quite attractive .
  • Results or Outcomes : The corresponding ethylcyanocarbonates were obtained in excellent isolated yield (up to 95%) in 15–90 minutes .

Application 4: Acylation Reactions

  • Summary of Application : DMAP is a highly efficient catalyst for acylation reactions . Acylation is a critical process in organic synthesis, used in the production of a wide range of chemicals.
  • Methods of Application : In acylation reactions, DMAP acts as a nucleophilic catalyst, enhancing the reactivity of the acylating agent .
  • Results or Outcomes : The use of DMAP as a catalyst can significantly improve the efficiency and selectivity of acylation reactions .

Application 5: Evaluation of Physical Properties via Molecular Dynamics Simulations

  • Summary of Application : DMAP-based ionic liquids are evaluated for their physical properties via molecular dynamics simulations . This is crucial in understanding the behavior of these ionic liquids in various conditions and can guide their use in different applications .
  • Methods of Application : The physical properties of DMAP-based ionic liquids are evaluated using molecular dynamics simulations . These simulations provide valuable insights into the structural and transport properties of these ionic liquids .
  • Results or Outcomes : The study provided valuable insights into the structural and transport properties of DMAP-based ionic liquids .

Application 6: Synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine

  • Summary of Application : The compound “5-Bromo-4,6-dimethylpyridin-2-amine” is synthesized, which is structurally similar to "4-bromo-N,N-dimethylpyridin-2-amine" . This compound could potentially have similar applications in scientific research .
  • Results or Outcomes : The compound “5-Bromo-4,6-dimethylpyridin-2-amine” was successfully synthesized .

Safety And Hazards

The safety information for “4-bromo-N,N-dimethylpyridin-2-amine” includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZMXPYRQCDFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634097
Record name 4-Bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N,N-dimethylpyridin-2-amine

CAS RN

946000-27-7
Record name 4-Bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, BM Silber, S Rao, JR Gever, C Bryant… - …, 2013 - Wiley Online Library
Recently, we described the aminothiazole lead (4‐biphenyl‐4‐ylthiazol‐2‐yl)‐(6‐methylpyridin‐2‐yl)‐amine (1), which exhibits many desirable properties, including excellent stability in …
M González, Y Ellahioui, R Álvarez, L Gallego-Yerga… - Molecules, 2019 - mdpi.com
Colchicine site ligands suffer from low aqueous solubility due to the highly hydrophobic nature of the binding site. A new strategy for increasing molecular polarity without exposing polar …
Number of citations: 19 www.mdpi.com
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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